2-{(E)-[(2-hydroxyphenyl)imino]methyl}-4-nitrophenol
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Overview
Description
2-{(E)-[(2-hydroxyphenyl)imino]methyl}-4-nitrophenol is a Schiff base compound with the molecular formula C13H10N2O4. It is characterized by the presence of an azomethine group (C=N) and a nitro group (NO2) attached to a phenolic ring. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(2-hydroxyphenyl)imino]methyl}-4-nitrophenol typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-nitroaniline. The reaction is carried out in an ethanol solvent under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(2-hydroxyphenyl)imino]methyl}-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Alkylated or acylated phenols
Scientific Research Applications
2-{(E)-[(2-hydroxyphenyl)imino]methyl}-4-nitrophenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of sensors and catalysts due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-{(E)-[(2-hydroxyphenyl)imino]methyl}-4-nitrophenol involves its ability to form stable complexes with metal ions. The azomethine group (C=N) and the phenolic hydroxyl group (OH) act as donor sites, allowing the compound to coordinate with metal ions. This coordination can enhance the compound’s biological activity and catalytic properties .
Comparison with Similar Compounds
Similar Compounds
- 2-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}-4-nitrophenol
- 2-{(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl}-5-nitrophenol
- 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4-nitrophenol
Uniqueness
2-{(E)-[(2-hydroxyphenyl)imino]methyl}-4-nitrophenol is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. The presence of both hydroxyl and nitro groups on the phenolic ring provides a balance between electron-donating and electron-withdrawing effects, making it a versatile compound for various applications .
Properties
CAS No. |
3762-63-8 |
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Molecular Formula |
C13H10N2O4 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
2-[(2-hydroxyphenyl)iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C13H10N2O4/c16-12-6-5-10(15(18)19)7-9(12)8-14-11-3-1-2-4-13(11)17/h1-8,16-17H |
InChI Key |
IVLAJZAWUQXYSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)O |
Origin of Product |
United States |
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